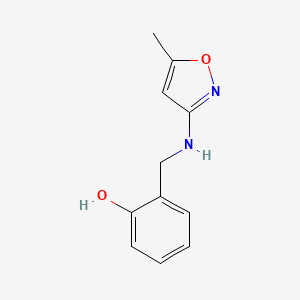

2-(((5-Méthyl-3-isoxazolyl)amino)méthyl)benzénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a chemical compound that features a benzene ring substituted with a hydroxyl group and an isoxazole ring The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen atoms

Applications De Recherche Scientifique

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol typically involves the formation of the isoxazole ring followed by its attachment to the benzene ring. One common method for synthesizing the isoxazole ring is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

For the preparation of 3-amino-5-methyl isoxazole, a precursor to the target compound, a three-step process is often employed. This involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide to form hydrazone, and finally, ring closure with hydroxylamine under alkaline conditions .

Industrial Production Methods

Industrial production methods for 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the benzene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the isoxazole ring would produce amines.

Mécanisme D'action

The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound, known for its use in producing sulfonamides.

5-Methoxy-2-(((5-Methyl-3-isoxazolyl)amino)methyl)phenol:

Uniqueness

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is unique due to the combination of its isoxazole ring and hydroxyl-substituted benzene ring

Activité Biologique

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol, also known by its CAS number 298216-14-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by detailed research findings and case studies.

The molecular formula of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is C11H12N2O with a molecular weight of 204.225 g/mol. Its key physical properties include:

- Density: 1.3 ± 0.1 g/cm³

- Boiling Point: 396.3 ± 32.0 °C at 760 mmHg

- Flash Point: 193.5 ± 25.1 °C

Antibacterial Activity

Research indicates that compounds related to 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol exhibit notable antibacterial properties. In a study evaluating various monomeric alkaloids, it was found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The observed antifungal activity further supports the potential therapeutic applications of this compound in treating fungal infections .

Anticancer Activity

The anticancer potential of oxazole derivatives has been increasingly recognized in recent studies. A specific investigation into oxazolo[5,4-d]pyrimidine derivatives revealed that compounds with structural similarities to our compound exhibited cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer). The half-maximal inhibitory concentration (CC50) values for some active compounds were notably lower than those of standard chemotherapeutics like fluorouracil and cisplatin:

| Compound | CC50 (µM) |

|---|---|

| Compound 3g | 58.44 |

| Fluorouracil | 381.2 |

| Cisplatin | 47.2 |

These results indicate that derivatives of oxazoles may act as effective anticancer agents through mechanisms such as inhibiting angiogenesis and inducing apoptosis .

Case Studies

- Antimicrobial Study : A comprehensive study on the antimicrobial properties of synthesized alkaloids included testing various derivatives against common bacterial strains, confirming the effectiveness of compounds similar to our target in inhibiting bacterial growth.

- Cytotoxicity Assessment : Another pivotal study evaluated novel oxazolo[5,4-d]pyrimidines for their cytotoxicity against cancer cell lines, demonstrating that specific modifications to the oxazole structure significantly enhance their anticancer efficacy.

Propriétés

IUPAC Name |

2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-6,14H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXKUCGMXDCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NCC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.